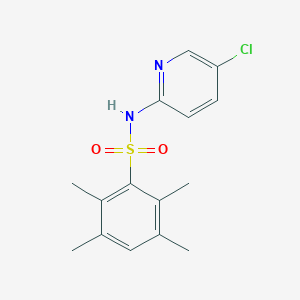![molecular formula C16H25NO4S B226120 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and modulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine are primarily related to its action on the monoamine neurotransmitter systems. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, leading to enhanced mood, motivation, and cognition. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is its high selectivity for monoamine transporters. This compound has been shown to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the specific roles of dopamine, norepinephrine, and serotonin in various physiological and pathological conditions. However, one limitation of using this compound is its relatively low potency compared to other monoamine transporter inhibitors. This may require higher doses or longer exposure times to achieve the desired effects in some experiments.
未来方向
There are several potential future directions for research on 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine. One area of interest is the development of more potent and selective monoamine transporter inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, research on the neuroprotective effects of this compound may lead to the development of novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine has been used in scientific research to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and motor control. This compound has been used to investigate the role of these neurotransmitters in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.
属性
产品名称 |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine |
|---|---|
分子式 |
C16H25NO4S |
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C16H25NO4S/c1-5-13-8-6-7-9-17(13)22(18,19)16-11-14(20-3)12(2)10-15(16)21-4/h10-11,13H,5-9H2,1-4H3 |
InChI 键 |
DIJRSLIHPXPBGW-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
规范 SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)





